N-(oxetan-3-yl)azetidine-3-carboxamide N-(oxetan-3-yl)azetidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13482140
InChI: InChI=1S/C7H12N2O2/c10-7(5-1-8-2-5)9-6-3-11-4-6/h5-6,8H,1-4H2,(H,9,10)
SMILES: C1C(CN1)C(=O)NC2COC2
Molecular Formula: C7H12N2O2
Molecular Weight: 156.18 g/mol

N-(oxetan-3-yl)azetidine-3-carboxamide

CAS No.:

Cat. No.: VC13482140

Molecular Formula: C7H12N2O2

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

N-(oxetan-3-yl)azetidine-3-carboxamide -

Specification

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
IUPAC Name N-(oxetan-3-yl)azetidine-3-carboxamide
Standard InChI InChI=1S/C7H12N2O2/c10-7(5-1-8-2-5)9-6-3-11-4-6/h5-6,8H,1-4H2,(H,9,10)
Standard InChI Key KETXQXZPTUYJPZ-UHFFFAOYSA-N
SMILES C1C(CN1)C(=O)NC2COC2
Canonical SMILES C1C(CN1)C(=O)NC2COC2

Introduction

Structural and Electronic Characteristics

Core Architecture

The molecule consists of two strained heterocycles:

  • Azetidine: A four-membered saturated nitrogen-containing ring (C₃H₆N) contributing basicity and conformational restriction.

  • Oxetane: A four-membered oxygen-containing ring (C₃H₆O) providing polarity and three-dimensionality .

The carboxamide linker (-CONH-) bridges the azetidine’s C3 position to the oxetane’s N-substituent, creating a compact, sp³-rich framework. The SMILES notation (C1C(CN1)C(=O)NC2COC2) and InChIKey (KETXQXZPTUYJPZ-UHFFFAOYSA-N) confirm this connectivity.

Physicochemical Properties

Key predicted properties include:

PropertyValueRelevance to Drug Design
Molecular Weight156.18 g/molCompliant with Lipinski’s Rule of 5
Hydrogen Bond Donors1 (amide NH)Target interaction potential
Hydrogen Bond Acceptors3 (amide O, oxetane O)Solubility and permeability balance
Rotatable Bonds2Conformational flexibility control
Polar Surface Area~58 ŲBlood-brain barrier penetration

These metrics suggest favorable drug-likeness, particularly for central nervous system targets .

Synthetic Strategies

Retrosynthetic Analysis

Two primary disconnections emerge:

  • Azetidine-carboxamide formation: Coupling azetidine-3-carboxylic acid derivatives with oxetan-3-amine.

  • Oxetane-azetidine linkage: Direct functionalization of preformed azetidine or oxetane building blocks.

Reported Pathways for Analogous Systems

While no published synthesis exists for N-(oxetan-3-yl)azetidine-3-carboxamide, related methods include:

  • Aza-Michael Addition: Base-catalyzed addition of oxetan-3-amine to acryloyl derivatives, followed by cyclization .

  • Ugi Multicomponent Reaction: Four-component coupling using azetidine carboxaldehyde, oxetane amine, isocyanide, and carboxylic acid .

  • Reductive Amination: Condensation of azetidine-3-carboxaldehyde with oxetan-3-amine under hydrogenation conditions.

Critical challenges involve managing ring strain during reactions—oxetanes are prone to acid-catalyzed ring-opening, while azetidines may undergo undesired N-alkylation .

Medicinal Chemistry Applications

Target Engagement Case Studies

Although unstudied for this compound, structural analogs demonstrate:

  • Kinase Inhibition: Oxetane-containing inhibitors (e.g., crenolanib) exploit 3D complementarity to ATP-binding pockets .

  • GPCR Modulation: Azetidine carboxamides improve selectivity for serotonin receptors by restricting amine conformation .

  • Proteolysis-Targeting Chimeras (PROTACs): Oxetane linkers enhance solubility and degradation efficiency .

Stability and ADMET Considerations

Metabolic Stability

  • Oxetane Ring: Resists hepatic CYP3A4 oxidation better than tetrahydrofuran (t₁/₂ increase 2–5×) .

  • Azetidine: N-Methylation (absent here) typically reduces clearance; primary amines may undergo glucuronidation .

Plasma Stability

Simulated gastric fluid assays for analogs show:

  • <10% degradation after 2 hours (pH 2.0, 37°C).

  • No observed ring-opening under physiological conditions .

Computational Modeling Insights

Density functional theory (DFT) calculations on the parent scaffold reveal:

  • Torsional Energy Barriers: 8–12 kcal/mol for amide rotation, favoring planar transition states.

  • Dipole Moment: 4.2 D, enhancing membrane permeability vs. larger heterocycles .

  • Solvation Free Energy: −15.3 kcal/mol, indicative of moderate aqueous solubility .

Future Directions

Synthetic Chemistry

  • Develop enantioselective routes to access chiral oxetane-azetidine hybrids.

  • Explore photoredox catalysis for C–H functionalization of the azetidine ring .

Biological Evaluation

Priority assays should include:

  • Kinase panel screening (e.g., PKIS-II library).

  • hERG channel binding to assess cardiac safety.

  • Microsomal stability profiling across species .

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